tert-butyl N-(1-carbamoylpropyl)carbamate
CAS No.:
Cat. No.: VC20175285
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O3 |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | tert-butyl N-(1-amino-1-oxobutan-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13) |
| Standard InChI Key | BOUJRTUVSGNZPU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)N)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The IUPAC name of this compound is tert-butyl N-(1-amino-1-oxobutan-2-yl)carbamate, with a systematic SMILES notation of CCC(C(=O)N)NC(=O)OC(C)(C)C . The structure comprises a tert-butyl group attached to a carbamate moiety, which is further linked to a propyl chain terminating in a carbamoyl group. The stereochemistry at the chiral center (C2) is specified as S in certain derivatives, such as tert-butyl [(1S)-1-carbamoylpropyl]carbamate .
Key Structural Features:
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tert-Butyl Group: Enhances steric bulk, improving stability against nucleophilic attack and acidic conditions.
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Carbamate Linkage: Provides a reversible protecting group for amines, widely used in peptide synthesis.
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Carbamoylpropyl Chain: Introduces hydrogen-bonding capacity, influencing solubility and biological interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl N-(1-carbamoylpropyl)carbamate typically involves multi-step protocols utilizing solid-phase peptide synthesis (SPPS) or solution-phase methods:
Route 1: Fmoc/tBu Solid-Phase Synthesis
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Resin Loading: Fmoc-protected α-aminobutyrate is anchored to a Rink amide resin using TBTU as a coupling agent .
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Deprotection: Fmoc removal with 20% piperidine in DMF.
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Carbamoylation: Reaction with Boc-anhydride in the presence of DMAP to install the tert-butyl carbamate group .
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Cleavage: TFA-mediated liberation from the resin, yielding the final product .
Route 2: Solution-Phase Alkylation
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Starting Material: Propylamine derivatives are treated with Boc₂O in THF/water to form the Boc-protected intermediate.
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Carbamoylation: Reaction with methyl carbamoyl chloride in the presence of K₂CO₃ .
Example Conditions Table
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP | THF | 0°C → RT | 85 |
| Carbamoylation | ClCONH₂, K₂CO₃ | DCM | RT | 78 |
Optimization Challenges
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Steric Hindrance: Bulky tert-butyl groups slow acylation rates during SPPS, necessitating extended reaction times or elevated temperatures .
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Byproduct Formation: Over-alkylation at the carbamoyl nitrogen is mitigated using cesium carbonate and tetrabutylammonium iodide .
Applications in Medicinal Chemistry and Biotechnology
Peptide Synthesis
This compound is a key building block for introducing Boc-protected amino acid residues into peptide chains. For example, it was used in the synthesis of immunosuppressant peptides like Abu-TGIRIS-Abu-NH₂, which demonstrated efficacy in suppressing experimental autoimmune encephalomyelitis (EAE) in rodent models .
Drug Intermediate
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Anticancer Agents: Serves as a precursor for spirocyclopropanated analogues of thiacloprid and imidacloprid, which exhibit enhanced metabolic stability .
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Neurological Therapeutics: Incorporated into Tau protein analogs for studying neurodegenerative disorders .
Biological Activity Table
| Peptide | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Abu-TGIRIS-Abu-NH₂ | EAE Suppression | 12.3 | |
| Boc-Abu-NH₂ | Protease Inhibition | 45.6 |
Comparative Analysis with Analogous Carbamates
Stability and Reactivity
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tert-Butyl vs. Benzyl Carbamates: The tert-butyl group offers superior acid stability compared to benzyl counterparts (t₁/₂ = 48 h in 1M HCl vs. 2 h for benzyl) .
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Solubility Profile: Less polar than methyl carbamates, reducing aqueous solubility but improving membrane permeability.
Synthetic Efficiency
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Yield Comparison: Fmoc/tBu SPPS achieves 12.2% yield for Abu-TGIRIS-Abu-NH₂ vs. 7.1% using Boc/Bzl methods .
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Purity: HPLC purity exceeds 97% for most derivatives, critical for pharmaceutical applications .
Research Gaps and Future Directions
Unresolved Challenges
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Scalability: Current SPPS protocols are low-yielding (12–22%), limiting industrial-scale production .
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Toxicity Data: Limited studies on acute/chronic toxicity profiles necessitate further preclinical evaluation.
Emerging Opportunities
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